N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a pyridine ring attached to a pyrrolidine carboxamide group, making it a versatile molecule for research and industrial applications.
Scientific Research Applications
N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
Target of Action
It’s known that pyridinium salts, which this compound is a part of, have been used in a wide range of research topics . They are familiar structures in many natural products and bioactive pharmaceuticals .
Mode of Action
Pyridinium salts, in general, have been highlighted for their synthetic routes and reactivity . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
Pyridinium salts have been noted for their importance in various applications, including as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors
Result of Action
It’s known that pyridinium salts have been used in a wide range of research topics, including their applications in materials science and biological issues related to gene delivery .
Biochemical Analysis
Biochemical Properties
N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyridinium salts, which are familiar structures in many natural products and bioactive pharmaceuticals . These interactions often involve hydrogen bonding and electrostatic interactions, which can influence the reactivity and stability of the compound in biochemical environments.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of calcium channels, which are crucial for cellular signaling and function . Additionally, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it has been found to inhibit certain enzymes involved in neurotransmitter release, thereby affecting neural transmission . These binding interactions can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing neural transmission or modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting neural function and behavior . These interactions highlight the compound’s role in modulating metabolic pathways and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of 4-pyridinemethanol with 2-pyrrolidinecarboxylic acid under specific conditions. The reaction is often catalyzed by a suitable base and carried out in an organic solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine compounds, which can be further utilized in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride
- N-(4-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride
- N-(Pyridin-2-yl)amides
Uniqueness
N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride stands out due to its unique combination of a pyridine ring and a pyrrolidine carboxamide group, which imparts distinct chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c15-11(10-2-1-5-13-10)14-8-9-3-6-12-7-4-9;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMANVJXUJMOFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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